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molecular formula C11H9ClO2S B1599803 1-((Chloromethyl)sulfonyl)naphthalene CAS No. 87491-79-0

1-((Chloromethyl)sulfonyl)naphthalene

Cat. No. B1599803
M. Wt: 240.71 g/mol
InChI Key: XHMLYFRREKIYDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07723329B2

Procedure details

A mixture of naphthalene-1-sulfonyl chloride (10.0 g, 44 mmoles), sodium sulfite (11.12 g, 88 mmoles), and sodium bicarbonate (7.4 g, 88 mmoles) in water (50 mL) was heated to 100° C. for one hour. The crude sodium sulfinate solution was allowed to cool for 30 minutes, and then treated with bromochloromethane (43 mL, 661 mmoles) and tetra-N-butylammonium bromide (1.4 g, 4.4 mmoles). The resultant mixture was heated to 75° C. overnight. All solvents were removed under vacuum. Compound was recrystallized from CH2Cl2/hexane to give the title compound as an off white solid (10.62 g, 44 mmoles).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.12 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
sodium sulfinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
43 mL
Type
reactant
Reaction Step Three
Quantity
1.4 g
Type
catalyst
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([S:11](Cl)(=[O:13])=[O:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.S([O-])([O-])=O.[Na+].[Na+].C(=O)(O)[O-].[Na+].Br[CH2:27][Cl:28]>O.CCCC[N+](CCCC)(CCCC)CCCC.[Br-]>[Cl:28][CH2:27][S:11]([C:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1)(=[O:13])=[O:12] |f:1.2.3,4.5,8.9|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)S(=O)(=O)Cl
Name
Quantity
11.12 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
7.4 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
sodium sulfinate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
43 mL
Type
reactant
Smiles
BrCCl
Name
Quantity
1.4 g
Type
catalyst
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[Br-]
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
All solvents were removed under vacuum
CUSTOM
Type
CUSTOM
Details
Compound was recrystallized from CH2Cl2/hexane

Outcomes

Product
Name
Type
product
Smiles
ClCS(=O)(=O)C1=CC=CC2=CC=CC=C12
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 44 mmol
AMOUNT: MASS 10.62 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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